
Plinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plinol, also known as this compound, is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment
Plinabulin has shown promising results in various clinical settings:
- Combination Therapy : In Phase 2 clinical trials, the combination of Plinabulin with Docetaxel resulted in improved overall survival (mOS) compared to Docetaxel alone (4.6 months improvement) and a longer duration of response (DOR) without increasing immune-related adverse events (IR-AEs) .
- Synergistic Effects : Preclinical studies indicate that Plinabulin may enhance the efficacy of other immunotherapeutic agents, including PD-1 and CTLA-4 inhibitors, suggesting its potential for use in combination therapies .
Immune Enhancement
Plinabulin's ability to enhance immune responses makes it a candidate for treating various malignancies:
- Dendritic Cell Activation : By promoting dendritic cell maturation, Plinabulin enhances the presentation of tumor antigens to T-cells, potentially improving anti-tumor immunity .
- Reduction of Chemotherapy Side Effects : The drug's role in preventing neutropenia allows for more aggressive chemotherapy regimens without compromising patient safety .
Table 1: Summary of Clinical Trial Results
Study Type | Treatment Group | Control Group | mOS Improvement | DOR Improvement |
---|---|---|---|---|
Phase 2 Trial | Plin + Docetaxel | Docetaxel Alone | 4.6 months | ~1 year |
Non-Clinical Study | Plin with Various Chemo | Standard Care | Significant | Not Reported |
Case Study: NSCLC Patients
In a notable study involving NSCLC patients, those treated with a combination of Plinabulin and Docetaxel exhibited:
属性
CAS 编号 |
11039-70-6 |
---|---|
分子式 |
C10H18O |
分子量 |
154.251 |
同义词 |
PLINOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。